molecular formula C17H22N4O3S2 B2617365 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide CAS No. 307544-39-4

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide

Cat. No. B2617365
M. Wt: 394.51
InChI Key: IMZIKXHQNPRFLZ-UHFFFAOYSA-N
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Description

“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For instance, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide have been reported .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to their low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and can lead to a wide range of products . These reactions often involve the use of hydrazonoyl halides with various reagents .

Scientific Research Applications

Carbonic Anhydrase Inhibition

This chemical structure has been involved in studies related to carbonic anhydrase inhibition. The synthesis of novel compounds that incorporate the sulfamoyl moiety, akin to acetazolamide, has shown promising results in inhibiting human carbonic anhydrase isoforms, including hCA I, II, IV, and VII. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness due to their ability to modulate the activity of carbonic anhydrases in various tissues (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Antiproliferative Activities

Research into pyrazole-sulfonamide derivatives, which share a structural resemblance, has demonstrated significant antiproliferative activities against cancer cell lines, such as HeLa and C6. This indicates potential for the development of new anticancer agents leveraging this chemical backbone (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antimicrobial and Antifungal Action

Derivatives of this compound have also been investigated for their antimicrobial and antifungal properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, showcasing the potential for these compounds to be developed into new antimicrobial and antifungal agents (Kobzar, Sych, & Perekhoda, 2019).

Glutaminase Inhibition

In the context of metabolic regulation, compounds structurally related to N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide have been explored as glutaminase inhibitors. This is particularly relevant for cancer therapy, as glutaminase is an enzyme critical for the metabolic flexibility of cancer cells. Studies have produced analogs with potent inhibitory effects and improved drug-like properties, offering insights into the development of novel cancer therapies (Shukla, Ferraris, Thomas, Stathis, et al., 2012).

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZIKXHQNPRFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide

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